5-(3-AMINOPHENOXY)-2-(2,4-DIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
5-(3-Aminophenoxy)-2-(2,4-dimethylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an aminophenoxy group and a dimethylphenyl group attached to the isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminophenoxy)-2-(2,4-dimethylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminophenoxy Group: This step involves the nucleophilic substitution reaction where an aminophenol derivative reacts with the isoindole intermediate.
Attachment of the Dimethylphenyl Group: This can be done via Friedel-Crafts alkylation or acylation reactions using 2,4-dimethylbenzene as the starting material.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the isoindole core, converting them to amines or dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkyl halides.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Amines, dihydroisoindoles.
Substitution Products: Halogenated derivatives, sulfonated compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Polymer Chemistry: Acts as a monomer or additive in polymer synthesis.
Mechanism of Action
The mechanism of action of 5-(3-aminophenoxy)-2-(2,4-dimethylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Hydroxyphenoxy)-2-(2,4-dimethylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 5-(3-Methoxyphenoxy)-2-(2,4-dimethylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 5-(3-Chlorophenoxy)-2-(2,4-dimethylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
- Structural Features : The presence of the aminophenoxy group distinguishes it from other similar compounds.
- Reactivity : The compound’s unique reactivity profile, particularly in substitution and oxidation reactions, sets it apart.
- Applications : Its potential applications in drug development and material science highlight its uniqueness compared to other isoindole derivatives.
Properties
IUPAC Name |
5-(3-aminophenoxy)-2-(2,4-dimethylphenyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-13-6-9-20(14(2)10-13)24-21(25)18-8-7-17(12-19(18)22(24)26)27-16-5-3-4-15(23)11-16/h3-12H,23H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLMKPNAAMXDDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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